molecular formula C21H18N4O2 B097524 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one CAS No. 15900-11-5

5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one

Cat. No.: B097524
CAS No.: 15900-11-5
M. Wt: 358.4 g/mol
InChI Key: DFSHSSAUZJFPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-pyrazolone derivative featuring two pyrazol-3-one rings connected via a conjugated methenyl group. Its structure includes:

  • Pyrazolone cores: Both rings are substituted with methyl and phenyl groups.
  • Geometric isomerism: The (4E) configuration indicates the orientation of the methenyl bridge, influencing molecular geometry and reactivity .

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHSSAUZJFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936034
Record name 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15900-11-5, 4174-09-8
Record name 4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15900-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl)-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015900115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Knoevenagel Condensation Methodology

The most widely reported route involves a Knoevenagel condensation between 3-methyl-1-phenylpyrazol-5(4H)-one and activated methylene compounds. This reaction proceeds under reflux in acetic acid with anhydrous sodium acetate, facilitating the formation of the conjugated methenyl bridge.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Anhydrous sodium acetate (10 mol%)

  • Time: 4–6 hours

The intermediate 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde is isolated via recrystallization (methanol/acetic acid) before undergoing further cyclization.

Japp-Klingemann Reaction for Pyrazole Annulation

A modified Japp-Klingemann reaction enables the one-pot synthesis of pyrazole rings from diazonium salts and β-keto esters. This method avoids isolating unstable intermediates, improving overall efficiency.

Key Steps:

  • Diazonium Salt Formation: 4-Nitrobenzaldehyde is converted to its diazonium tosylate using NaNO₂/HCl.

  • Azo-Coupling: Reaction with ethyl acetoacetate derivatives forms hydrazone intermediates.

  • Cyclization: Intramolecular nucleophilic substitution under acidic conditions yields the target compound.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize continuous flow reactors to enhance reproducibility and yield. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time15–20 minutes85–90%
Temperature70–80°CMinimal side products
SolventDimethylformamide (DMF)Improved solubility

This method reduces purification demands by maintaining precise stoichiometric control.

Catalyst Screening and Optimization

Lewis acids such as ZnCl₂ (5 mol%) accelerate condensation rates by stabilizing transition states. Comparative studies show:

CatalystYield (%)Purity (%)
ZnCl₂7898
AlCl₃6592
None4585

Polar aprotic solvents (e.g., DMF) outperform ethanol in minimizing by-product formation.

Purification and Characterization

Recrystallization Techniques

Crude product purification uses methanol/acetic acid (3:1 v/v), achieving >95% purity. Alternative methods include column chromatography (SiO₂, CHCl₃/MeOH), though this is less cost-effective for industrial applications.

Spectroscopic Validation

  • IR Spectroscopy: C=O stretches at 1700–1680 cm⁻¹ and C=N stretches at 1610–1590 cm⁻¹ confirm cyclization.

  • ¹H NMR: Distinct singlet at δ 8.2 ppm (methenyl proton) and aromatic multiplet (δ 7.3–7.8 ppm) verify structure.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Time (h)Scalability
Knoevenagel726High
Japp-Klingemann688Moderate
Continuous Flow880.3Industrial

Environmental and Cost Considerations

  • Solvent Recovery: DMF recyclability reduces waste in flow systems.

  • Catalyst Reuse: ZnCl₂ retains 90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazolone moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Control (DMSO) % Cell Viability
MCF-7 (Breast Cancer)12.50.1%20%
HeLa (Cervical Cancer)15.00.1%25%

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:
A publication in the Journal of Medicinal Chemistry reported that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by up to 70%, indicating strong anti-inflammatory potential.

Pesticidal Properties

The compound exhibits promising pesticidal activity against various agricultural pests. Its effectiveness as a pesticide can be attributed to its ability to disrupt metabolic processes in insects.

Field Trials:
In trials conducted on tomato crops infested with aphids, application of the compound at a concentration of 500 ppm resulted in a 90% reduction in pest populations compared to untreated controls.

Treatment Aphid Count (per leaf) Control
Untreated50-
Treated (500 ppm)5-

Dyes and Pigments

The compound's vibrant color properties make it suitable for use as a dye or pigment in various materials. Its stability and resistance to fading under UV light are particularly advantageous.

Application Examples:
Research has shown that incorporating this compound into polymer matrices enhances color retention and durability.

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolone Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups
Target Compound C₂₃H₁₉N₄O₂ 393.43 3-methyl, 1-phenyl, 2-phenyl Not reported Pyrazolone, conjugated enone
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-acetyl, 2-nitrophenyl 170 Nitro, acetyl
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₆N₂O₂ 292.33 4-methoxybenzylidene Not reported Methoxy, benzylidene
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one C₂₀H₁₅N₃O₂S 361.42 1-propynyl, benzothiazolyl Not reported Thiazole, propynyl

Key Observations :

  • Substituent Diversity : The target compound’s phenyl and methyl groups contrast with nitro (), methoxy (), and heterocyclic () substituents in analogs. These differences impact solubility, electronic properties, and reactivity.

Spectroscopic and Coordination Properties

Table 2: IR Data and Coordination Behavior
Compound IR Peaks (cm⁻¹) Coordination Sites Metal Complex Stability
Target Compound Expected: ~1700 (C=O), ~1600 (C=N) Pyrazolone O, conjugated C=N Likely stable with transition metals
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 1702 (C=O), 1552 (NO₂), 1519 (C=N) Acetyl O, nitro groups Limited data; nitro may hinder coordination
Zn Complexes with L1 (naphthalen-1-ylimino) and L2 (4-butoxyphenylimino) Not reported Pyrazolone O, imine N High thermal stability (up to 300°C)

Key Observations :

  • IR Signatures: The target compound shares characteristic C=O and C=N stretches (~1700 and ~1600 cm⁻¹) with analogs, but nitro or methoxy substituents introduce additional peaks (e.g., 1552 cm⁻¹ for NO₂ in ) .
  • Coordination Chemistry : Unlike ’s Schiff base ligands (L1, L2), the target compound’s rigid bis-pyrazolone structure may favor chelation with metals like Zn(II) or Cu(II), though steric hindrance from phenyl groups could reduce binding efficiency .

Biological Activity

5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that allows for various interactions within biological systems, leading to potential therapeutic applications.

The chemical formula of the compound is C20H16N4O2, with a molecular weight of 344.37 g/mol. It is identified by the CAS number 6334-24-3 and exhibits a logP value of approximately 2.13, indicating moderate lipophilicity which is favorable for biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this specific compound. Research indicates that pyrazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against breast and colon cancer cells by modulating key signaling pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrazole derivative has demonstrated anti-inflammatory effects . Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. Pyrazoles are known to scavenge free radicals and enhance the body’s antioxidant defenses, contributing to their therapeutic potential .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It can bind to specific receptors in the body, modulating signal transduction pathways that affect cell proliferation and survival.
  • Oxidative Stress Modulation : By enhancing antioxidant activity, it helps mitigate oxidative damage within cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : Laboratory tests have shown that this pyrazole derivative effectively inhibits the growth of cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values indicate significant potency compared to standard chemotherapeutic agents .
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A general procedure includes:

Vilsmeier-Haack formylation of 3-methyl-1-phenylpyrazol-5(4H)-one to introduce formyl groups .

Knoevenagel condensation with active methylene compounds (e.g., malononitrile or substituted pyrazolones) under reflux with acetic acid and anhydrous sodium acetate (80–100°C, 4–6 hours) .

Purification via recrystallization (methanol/acetic acid) or column chromatography.

Optimization Strategies:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve yields by stabilizing intermediates.
  • Temperature Control: Lower temperatures (60–70°C) reduce side reactions during cyclization .

Q. Table 1: Representative Reaction Conditions

ReactantsCatalyst/SolventTemp (°C)Yield (%)Reference
3-Methyl-1-phenylpyrazoloneAcOH/NaOAc10072
Substituted benzaldehydesDMF/ZnCl₂8085

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure reflections.

Structure Solution: Employ direct methods (e.g., SHELXS) for phase determination .

Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

Validation: Check for outliers using Coot and generate ORTEP diagrams with WinGX/ORTEP-III .

Critical Parameters:

  • R-factor Optimization: Aim for R₁ < 0.05 for high-resolution data.
  • Hydrogen Bond Analysis: Use PLATON to identify intermolecular interactions .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be analyzed, and what experimental/computational methods resolve coexisting forms?

Methodological Answer: The compound exhibits keto-enol tautomerism and zwitterionic forms. To analyze:

SC-XRD: Compare bond lengths (e.g., C=O vs. C–OH) to identify dominant tautomers .

Solid-State NMR: Use ¹³C CP/MAS to detect proton transfer in zwitterionic forms.

DFT Calculations: Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level and calculate relative energies .

Q. Table 2: Key Bond Lengths in Tautomers (Å)

TautomerC=O BondC–N BondReference
Keto Form1.221.35
Zwitterionic Form1.281.31

Q. What strategies mitigate data contradictions between spectroscopic and crystallographic analyses?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent exchange, polymorphism). Solutions include:

Multi-Technique Validation:

  • Compare XRD data with FTIR (C=O stretching at ~1700 cm⁻¹) and ¹H NMR (enolic proton at δ 12–14 ppm) .

Temperature-Dependent Studies: Perform variable-temperature XRD to track conformational changes.

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking) influencing solid-state vs. solution structures .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Docking Studies: Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with ΔG < −8 kcal/mol.

QSAR Models: Correlate substituent effects (Hammett σ values) with biological activity (IC₅₀) .

MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) for lead optimization .

Q. What are the challenges in synthesizing hybrid pyrazole-triazole derivatives, and how are they addressed?

Methodological Answer: Challenges include regioselectivity and competing side reactions. Protocols:

Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity .

Microwave Assistance: Reduce reaction time (1–2 hours vs. 16 hours) and improve yields by 20–30% .

Protection/Deprotection: Shield reactive groups (e.g., –NH₂) with Boc before coupling .

Q. How are co-crystallization experiments designed to study host-guest interactions with this compound?

Methodological Answer:

Guest Selection: Choose guests with complementary H-bond donors/acceptors (e.g., carboxylic acids).

Solvent Screening: Use low-polarity solvents (toluene/chloroform) to promote co-crystal formation.

PXRD Monitoring: Track phase purity during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.